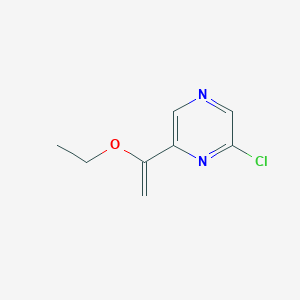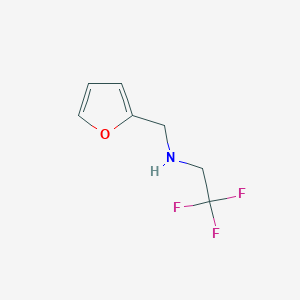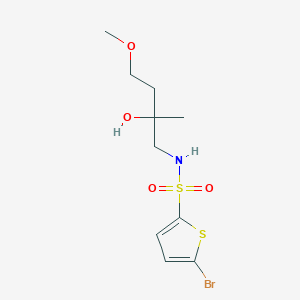
2-Chloro-6-(1-ethoxyethenyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-6-(1-ethoxyethenyl)pyrazine” is a chemical compound with the CAS Number: 2137845-39-5 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-6-(1-ethoxyvinyl)pyrazine . The InChI code for this compound is 1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-5-8(9)11-7/h4-5H,2-3H2,1H3 .Scientific Research Applications
Synthesis of Pyrazine Derivatives
A general method for the synthesis of 4-(alkyl)pyrazoles, including compounds related to 2-Chloro-6-(1-ethoxyethenyl)pyrazine, involves the reaction between organyl diethylacetals and the Vilsmeier reagent. This process yields a mixture of ethoxy- and dimethylamino-acroleins, which react with hydrazine monohydrogen chloride to produce the desired pyrazoles. These derivatives exhibit unique solubility and structural properties in common organic solvents, with significant implications for material science and organic chemistry (Reger et al., 2003).
Photophysical Properties for Optoelectronics
The development of push–pull pyrazine fluorophores demonstrates the versatility of pyrazine derivatives like 2-Chloro-6-(1-ethoxyethenyl)pyrazine in optoelectronics. These fluorophores, synthesized from 2-methyl- or 2-chloropyrazine, exhibit strong emission solvatochromism due to intramolecular charge transfer. Such properties are crucial for designing advanced materials for light-emitting devices and sensors (Hoffert et al., 2017).
Antimicrobial Activity
Synthesis of novel pyrazoline and isoxazoline derivatives, potentially including structures akin to 2-Chloro-6-(1-ethoxyethenyl)pyrazine, has been explored for antimicrobial properties. These compounds are synthesized through reactions involving specific precursors and evaluated against a range of bacterial strains. Such research underscores the potential of pyrazine derivatives in developing new antimicrobial agents (Jadhav et al., 2009).
Magnetic Properties in Coordination Chemistry
Research into the synthesis of new metal-organic compounds using monosubstituted pyrazines has unveiled a family of compounds with notable magnetic properties. The study of bis(monosubstituted-pyrazine)dihalocopper(II) derivatives reveals antiferromagnetic interactions, highlighting the importance of pyrazine derivatives like 2-Chloro-6-(1-ethoxyethenyl)pyrazine in the design of magnetic materials (Herringer et al., 2010).
Organic Synthesis and Catalysis
The use of pyrazine derivatives in organic synthesis has been demonstrated through various catalytic and synthetic strategies. This includes the synthesis of pyranopyrazoles, showcasing the utility of compounds related to 2-Chloro-6-(1-ethoxyethenyl)pyrazine in facilitating multi-component reactions. Such applications are vital for the development of new organic synthesis methodologies (Zolfigol et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-(1-ethoxyethenyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-5-8(9)11-7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFFEXRTACZLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(1-ethoxyethenyl)pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2563330.png)
![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)





![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)



